molecular formula C21H22O4 B3429045 Xanthotoxol geranyl ether CAS No. 71612-25-4

Xanthotoxol geranyl ether

Cat. No. B3429045
CAS RN: 71612-25-4
M. Wt: 338.4 g/mol
InChI Key: SOVNCTNQAWWYAQ-OQLLNIDSSA-N
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Description

Xanthotoxol geranyl ether is a terpene lactone and a natural product found in Angelica dahurica var. formosana, Heracleum candicans, and other organisms . It is a prenylated furanocoumarin that has been found in C. limon and has diverse biological activities .


Synthesis Analysis

The synthesis of Xanthotoxol geranyl ether involves the esterification of xanthotoxol with geraniol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid.


Molecular Structure Analysis

The molecular formula of Xanthotoxol geranyl ether is C21H22O4 . The IUPAC name is 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one . The molecular weight is 338.4 g/mol .


Chemical Reactions Analysis

Xanthotoxol geranyl ether can be metabolized to a mono-glucuronide in both human intestine microsomes (HIM) and human liver microsomes (HLM); the structure of the metabolite was confirmed by NMR spectroscopy .


Physical And Chemical Properties Analysis

The molecular formula of Xanthotoxol geranyl ether is C21H22O4 and the molecular weight is 338.4 g/mol . The exact mass is 338.15 .

Mechanism of Action

Target of Action

8-Geranyloxypsoralen, also known as 8-Geranyloxy psoralen or Xanthotoxol geranyl ether, primarily targets the Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is a key enzyme in the body, responsible for oxidizing small organic molecules, such as steroids, fatty acids, and xenobiotics.

Mode of Action

8-Geranyloxypsoralen acts as a potent inhibitor of CYP3A4 . It binds to the active site of the enzyme, preventing it from interacting with its substrates. This inhibition can affect the metabolism of certain drugs, potentially leading to altered drug efficacy and toxicity.

Biochemical Pathways

The primary biochemical pathway affected by 8-Geranyloxypsoralen is the metabolic pathway involving CYP3A4 . By inhibiting CYP3A4, 8-Geranyloxypsoralen can affect the metabolism of various substances within the body. The downstream effects of this inhibition depend on the specific substrates involved and can vary widely.

Result of Action

At the molecular level, 8-Geranyloxypsoralen inhibits the action of CYP3A4, altering the metabolism of various substances within the body . At the cellular level, this can lead to changes in cellular processes and functions, depending on the specific substrates involved.

Safety and Hazards

Xanthotoxol geranyl ether is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVNCTNQAWWYAQ-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315117
Record name 8-Geranyloxypsoralen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Xanthotoxol geranyl ether

CAS RN

7437-55-0, 71612-25-4
Record name 8-Geranyloxypsoralen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7437-55-0
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Record name Xanthotoxol geranyl ether
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Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)-
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Record name 8-Geranyloxypsoralen
Source EPA DSSTox
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Record name 7437-55-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name geranyloxypsoralen/8
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

53 - 54 °C
Record name 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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